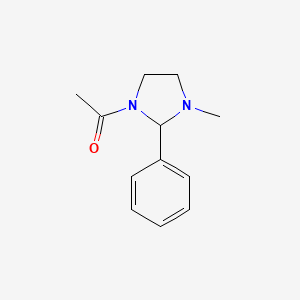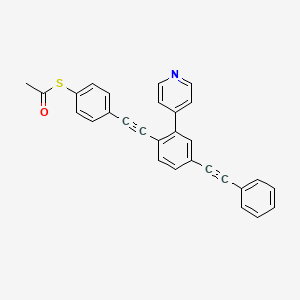
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate: is a complex organic compound known for its unique structural properties It features a combination of phenyl, pyridinyl, and ethynyl groups, making it a subject of interest in various fields of chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate typically involves multiple steps, starting from readily available starting materials. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethylene or ethane.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to 50°C
Substitution: Nucleophiles like sodium azide or thiols in polar solvents, elevated temperatures
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethylene or ethane derivatives
Substitution: Formation of substituted pyridinyl derivatives
Scientific Research Applications
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethynyl and pyridinyl groups play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(pyridin-4-yl)methanone
- (S)-1-(4-(pyridin-4-yl)phenyl)ethan-1-ol
Uniqueness
S-(4-((4-(Phenylethynyl)-2-(pyridin-4-yl)phenyl)ethynyl)phenyl) ethanethioate is unique due to its combination of phenyl, pyridinyl, and ethynyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity to molecular targets and greater versatility in chemical reactions.
Properties
Molecular Formula |
C29H19NOS |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
S-[4-[2-[4-(2-phenylethynyl)-2-pyridin-4-ylphenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C29H19NOS/c1-22(31)32-28-15-11-24(12-16-28)9-13-26-14-10-25(8-7-23-5-3-2-4-6-23)21-29(26)27-17-19-30-20-18-27/h2-6,10-12,14-21H,1H3 |
InChI Key |
ZEMGQWGGFOEVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


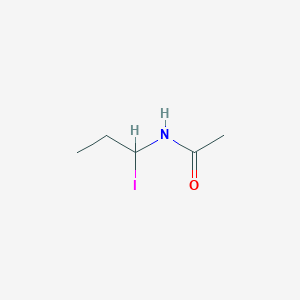
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
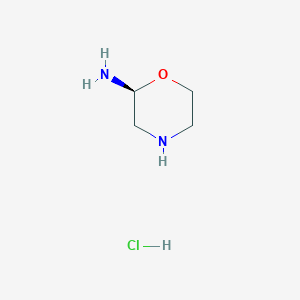
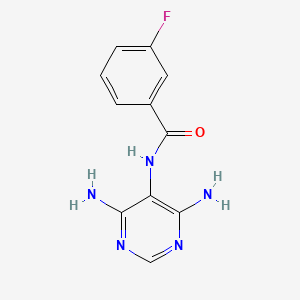
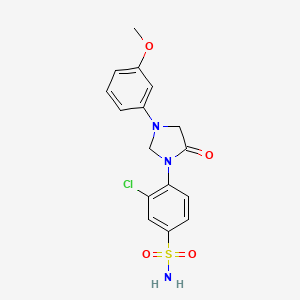

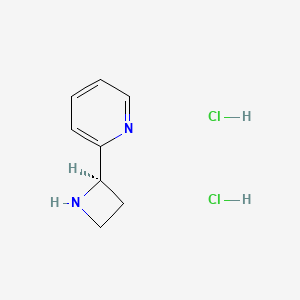
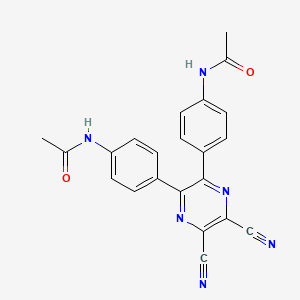
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
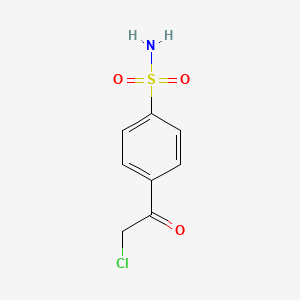
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
